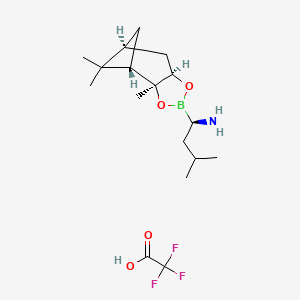

(R)-BoroLeu-(+)-Pinanediol trifluoroacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28BNO2.C2HF3O2/c1-9(2)6-13(17)16-18-12-8-10-7-11(14(10,3)4)15(12,5)19-16;3-2(4,5)1(6)7/h9-13H,6-8,17H2,1-5H3;(H,6,7)/t10-,11-,12+,13-,15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFQKJZNJYTMNI-CDVUYJLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29BF3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00658025 | |

| Record name | Trifluoroacetic acid--(1R)-3-methyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00658025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179324-87-9 | |

| Record name | 4,6-Methano-1,3,2-benzodioxaborole-2-methanamine, hexahydro-3a,8,8-trimethyl-α-(2-methylpropyl)-, (αR,3aS,4S,6S,7aR)-, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179324-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoroacetic acid--(1R)-3-methyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00658025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-BoroLeu-(+)-Pinanediol Trifluoroacetate: A Key Intermediate in Proteasome Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-BoroLeu-(+)-Pinanediol trifluoroacetate is a chiral boronic acid ester derivative of significant interest in medicinal chemistry and drug development.[1][2] Its primary application lies in its role as a crucial building block for the synthesis of potent proteasome inhibitors, most notably Bortezomib, a frontline therapeutic for multiple myeloma.[2][3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound. Detailed experimental protocols for its synthesis and subsequent use, alongside methods for its analytical characterization, are presented. Furthermore, this guide elucidates the mechanism of action of proteasome inhibitors derived from this intermediate, with a focus on the ubiquitin-proteasome and downstream signaling pathways, visualized through detailed diagrams.

Chemical Structure and Properties

This compound, with the CAS number 179324-87-9, is a complex organic molecule that combines a leucine-derived boronic acid with a chiral pinanediol protecting group and a trifluoroacetate counterion.[1] This unique combination of moieties imparts stability, specific reactivity, and chirality, which are essential for its role in asymmetric synthesis.[5]

The (+)-pinanediol group serves as a chiral auxiliary, protecting the boronic acid from trimerization and directing stereoselective reactions. The trifluoroacetate salt form enhances the compound's stability and handling characteristics.[5]

Chemical Identifiers and Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | (aR,3aS,4S,6S,7aR)-Hexahydro-3a,8,8-trimethyl-alpha-(2-methylpropyl)-4,6-methano-1,3,2-benzodioxaborole-2-methanamine 2,2,2-trifluoroacetate | [6] |

| CAS Number | 179324-87-9 | [1] |

| Molecular Formula | C₁₇H₂₉BF₃NO₄ | [1] |

| Molecular Weight | 379.22 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| Purity | Typically ≥99% | [2][3] |

| Storage | Store at < -15°C |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires precise control of stereochemistry. The key challenge lies in establishing the desired (R)-enantiomer with high optical purity.[3] This is often achieved through enantioselective synthesis or chiral resolution techniques.[3]

General Synthetic Approach

A common synthetic route involves the reaction of (R)-1-(Boc-amino)-3-methylbutylboronic acid pinanediol ester with trifluoroacetic acid (TFA). The Boc (tert-butyloxycarbonyl) protecting group on the amine is cleaved by TFA, and the resulting amine forms a stable trifluoroacetate salt.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative synthesis based on established chemical principles for the deprotection of a Boc-protected amine with trifluoroacetic acid.

Materials:

-

(R)-1-(Boc-amino)-3-methylbutylboronic acid pinanediol ester

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

Argon or Nitrogen gas

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve (R)-1-(Boc-amino)-3-methylbutylboronic acid pinanediol ester in anhydrous dichloromethane (DCM).

-

Deprotection: Cool the solution to 0°C using an ice bath. Slowly add trifluoroacetic acid (TFA) dropwise to the stirred solution. The reaction is typically exothermic.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting material.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Precipitation and Isolation: Add diethyl ether to the residue to precipitate the this compound salt.

-

Purification: Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield the final product as a white or off-white solid.

Purity Analysis: High-Performance Liquid Chromatography (HPLC)

The purity of the synthesized this compound should be assessed using reverse-phase high-performance liquid chromatography (RP-HPLC).

| HPLC Parameter | Typical Conditions |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | A suitable gradient from 5% to 95% Mobile Phase B over 20-30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Application in Drug Development: Synthesis of Bortezomib

This compound is a pivotal intermediate in the convergent synthesis of Bortezomib.[3] The synthesis involves a series of peptide coupling and deprotection steps.

Experimental Workflow for Bortezomib Synthesis

Caption: Workflow for the synthesis of Bortezomib.

Detailed Experimental Protocol: Peptide Coupling and Deprotection

This protocol outlines the key steps in the synthesis of Bortezomib from this compound.

Step 1: First Peptide Coupling

-

Dissolve this compound and N-Boc-L-phenylalanine in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent, such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and a non-nucleophilic base, like DIEA (N,N-Diisopropylethylamine).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Perform an aqueous work-up and extract the product with an organic solvent. Purify the crude product by column chromatography to obtain Boc-Phe-BoroLeu-(+)-Pinanediol.

Step 2: Boc Deprotection

-

Dissolve the Boc-protected dipeptide in a suitable solvent, such as dioxane or ethyl acetate.

-

Treat the solution with a strong acid, for example, a solution of hydrogen chloride (HCl) in dioxane, to remove the Boc protecting group.

-

Isolate the resulting amine salt by precipitation or evaporation.

Step 3: Second Peptide Coupling

-

Couple the deprotected dipeptide amine salt with pyrazine-2-carboxylic acid using similar coupling conditions as in the first step (e.g., with TBTU and DIEA).

-

After completion, perform a work-up and purification to yield Pyrazinoyl-Phe-BoroLeu-(+)-Pinanediol.

Step 4: Pinanediol Deprotection

-

Dissolve the pinanediol-protected Bortezomib in a biphasic solvent system (e.g., methanol/heptane).

-

Add isobutylboronic acid and an aqueous acid (e.g., HCl).

-

Stir the mixture vigorously to facilitate the transesterification, which releases the free boronic acid (Bortezomib).

-

Separate the aqueous layer containing the product and purify by recrystallization or chromatography.

Mechanism of Action: Proteasome Inhibition and Downstream Signaling

Bortezomib and other proteasome inhibitors derived from this compound exert their therapeutic effects by reversibly inhibiting the 26S proteasome, a key component of the ubiquitin-proteasome pathway (UPP). The UPP is a critical cellular machinery responsible for the degradation of ubiquitinated proteins, which plays a central role in regulating various cellular processes, including cell cycle progression, apoptosis, and signal transduction.

The Ubiquitin-Proteasome Pathway

Caption: The Ubiquitin-Proteasome Pathway and its inhibition.

Inhibition of the proteasome by Bortezomib leads to the accumulation of ubiquitinated proteins, which in turn disrupts cellular homeostasis and triggers a cascade of downstream signaling events, ultimately leading to apoptosis in cancer cells.

Downstream Signaling Pathways Affected by Proteasome Inhibition

Proteasome inhibition significantly impacts several key signaling pathways, including the NF-κB and JNK pathways.

Caption: Downstream signaling pathways affected by proteasome inhibition.

-

Inhibition of the NF-κB Pathway: In many cancer cells, the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is constitutively active and promotes cell survival by upregulating anti-apoptotic genes. NF-κB is normally held in an inactive state in the cytoplasm by its inhibitor, IκBα. The activation of NF-κB requires the degradation of IκBα by the proteasome. By inhibiting the proteasome, Bortezomib prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its pro-survival signaling.

-

Activation of the JNK Pathway: The accumulation of misfolded and unfolded proteins due to proteasome inhibition leads to endoplasmic reticulum (ER) stress and the activation of the unfolded protein response (UPR). This, in turn, can activate the c-Jun N-terminal kinase (JNK) pathway, a key signaling cascade involved in stress-induced apoptosis. Activated JNK phosphorylates transcription factors such as c-Jun, leading to the expression of pro-apoptotic genes and ultimately, cell death.

Quantitative Data Summary

| Parameter | Value | Cell Line/Conditions | Reference |

| Bortezomib IC₅₀ (Proteasome Inhibition) | Low micromolar | MCF-7 (breast cancer) | [1] |

| Apoptosis Induction | Significant increase in Caspase-3 activation | MCF-7 (breast cancer) | [1] |

| Selectivity for Immunoproteasome | Higher selectivity over constitutive proteasome | THP-1 (monocyte) | [1] |

| Yield of Acylation Reaction | 75-90% | TBTU/NMM or HBTU in DCM/DMF | [1] |

| Racemization Risk (Acidic Hydrolysis) | 5-10% | TFA or HCl | [1] |

Conclusion

This compound is a high-value, chiral intermediate that is indispensable for the synthesis of a class of life-saving proteasome inhibitors. Its synthesis requires careful control of stereochemistry, and its purity is paramount for the successful production of active pharmaceutical ingredients. Understanding the downstream signaling pathways affected by the drugs derived from this intermediate provides crucial insights into their mechanism of action and rationale for their use in oncology and other therapeutic areas. This technical guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, providing a comprehensive overview of the chemistry, synthesis, and biological significance of this important molecule.

References

- 1. This compound | 179324-87-9 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. CN107827916B - Synthesis method of (R) - (1-amino-3-methyl) butyl-1-pinanediol borate - Google Patents [patents.google.com]

- 5. leapchem.com [leapchem.com]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to (R)-BoroLeu-(+)-Pinanediol Trifluoroacetate

CAS Number: 179324-87-9

This technical guide provides an in-depth overview of (R)-BoroLeu-(+)-Pinanediol trifluoroacetate, a crucial chiral building block in pharmaceutical synthesis. The information is tailored for researchers, scientists, and drug development professionals, offering a summary of its chemical properties, synthesis, and applications, with a focus on its role as a key intermediate in the production of proteasome inhibitors.

Core Compound Data

This compound is a boronic acid ester derivative that combines a leucine boronic acid moiety with a (+)-pinanediol ester and a trifluoroacetate counterion. This structure provides stereochemical control, stability, and versatility in organic synthesis.[1][2]

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 179324-87-9 | [3] |

| Molecular Formula | C₁₇H₂₉BF₃NO₄ | [1] |

| Molecular Weight | 379.22 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 160 °C | [3] |

| Purity | ≥99% | |

| Solubility | Soluble in DMF, DCM; Moderate in DMSO | benchchem.com |

Table 2: Supplier Specifications

| Specification | Limit | Reference(s) |

| Assay (calculated by free alkali) | 66-72% | [2] |

| Specific Optical Rotation | +9 to +14 deg | [2] |

| Water Content | ≤ 1.0% | [2] |

| Trifluoroacetic Acid Content | 28-32% | [2] |

| Diastereoisomer | ≤ 0.2% | [2] |

| Enantiomer | ≤ 0.2% | [2] |

Synthesis and Manufacturing

The production of this compound is a multi-step process that requires precise control of stereochemistry. While detailed proprietary manufacturing protocols are not publicly available, the general synthetic strategy involves the formation of the boronic ester from a leucine derivative and (+)-pinanediol. Key challenges in the synthesis include ensuring high enantiomeric purity, which is often achieved through chiral resolution techniques.

A patented continuous process for its use in subsequent reactions highlights the reaction of L-Phenylalanine 4-nitrophenyl ester with 2-pyrazinecarboxylic acid to form an intermediate, which is then reacted with 1.0–1.2 equivalents of this compound under anhydrous conditions.[1]

Role in Drug Development: Synthesis of Bortezomib

The primary application of this compound is as a key starting material for the synthesis of Bortezomib, a first-in-class proteasome inhibitor used in cancer therapy.[4] The chiral integrity of this intermediate is critical for the biological activity of the final drug product.

The synthesis of Bortezomib from this intermediate generally follows a convergent approach, which can be summarized in the following workflow:

Caption: Synthetic workflow for Bortezomib.

Experimental Protocols (General Overview)

While specific, detailed protocols are proprietary, patent literature outlines the key transformations:

Step 1: Peptide Coupling

-

Objective: To couple N-(Pyrazine-2-ylcarbonyl)-L-phenylalanine with this compound.

-

Reagents and Conditions: The coupling is typically carried out using a coupling agent such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the presence of a non-nucleophilic base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).[1] The reaction is often performed in a mixed solvent system, such as dichloromethane (DCM) and dimethylformamide (DMF), at temperatures ranging from 0°C to room temperature for 16-24 hours.[1]

-

Work-up and Purification: The reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove excess reagents and byproducts. The resulting pinanediol ester of Bortezomib is then purified, often by column chromatography.

Step 2: Deprotection of the Pinanediol Group

-

Objective: To remove the (+)-pinanediol protecting group to yield the final boronic acid, Bortezomib.

-

Reagents and Conditions: The deprotection is achieved under acidic conditions.[5] One patented method describes a transesterification reaction with isobutylboronic acid in a biphasic mixture of hexane and aqueous methanol under strongly acidic conditions. Another approach involves acidic hydrolysis using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which is a rapid process (20-30 minutes).[1] However, this method carries a risk of racemization.[1]

-

Work-up and Purification: Following the deprotection, the reaction mixture is worked up to isolate Bortezomib. This may involve extraction and subsequent crystallization to obtain the final product in its trimeric boroxine form.

Mechanism of Action of Downstream Products: Proteasome Inhibition

This compound is a precursor to proteasome inhibitors. These drugs, including Bortezomib, function by reversibly inhibiting the 26S proteasome, a key component of the ubiquitin-proteasome pathway. This pathway is essential for the degradation of intracellular proteins, thereby regulating cellular processes like the cell cycle, gene expression, and apoptosis.

In cancer cells, particularly multiple myeloma, the inhibition of the proteasome leads to a buildup of pro-apoptotic factors and the disruption of protein degradation pathways, ultimately inducing programmed cell death (apoptosis).[1]

Caption: The Ubiquitin-Proteasome Pathway and its inhibition.

Conclusion

This compound is a high-value, chiral intermediate that is indispensable for the synthesis of a class of life-saving anticancer drugs. Its synthesis requires stringent control over stereochemistry to ensure the efficacy of the final pharmaceutical product. A thorough understanding of its properties and reaction chemistry is essential for researchers and professionals involved in the development and manufacturing of proteasome inhibitors.

References

An In-depth Technical Guide on the Physical Properties of (R)-BoroLeu-(+)-Pinanediol Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (R)-BoroLeu-(+)-Pinanediol trifluoroacetate, a critical chiral intermediate in the synthesis of proteasome inhibitors like Bortezomib.[1][2] This document details the compound's characteristics, methods for its analysis, and its role in significant biochemical pathways.

Core Physical and Chemical Properties

This compound is a white to off-white solid powder.[3][4] It is a boronic acid ester derivative that combines a leucine boronic acid moiety with a (+)-pinanediol ester and a trifluoroacetate counterion, which enhances its stability and reactivity.[5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 179324-87-9 | [1][4] |

| Molecular Formula | C₁₇H₂₉BF₃NO₄ | [5] |

| Molecular Weight | 379.22 g/mol | [5] |

| Appearance | White to off-white solid powder | [3][4] |

| Melting Point | 160 °C | |

| Solubility | Slightly soluble in Ethanol and Methanol | [3] |

| Purity | Typically ≥98% or ≥99% | [1][6] |

| Storage | Long-term at -20°C, store at <-15°C in a tightly closed container | [6] |

Experimental Protocols for Characterization

The quality and purity of this compound are critical for its use in pharmaceutical synthesis. The following are standard analytical techniques employed for its characterization.[1]

2.1 High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity and identifying impurities of this compound.

-

Objective: To determine the purity of the compound and quantify any impurities.

-

Methodology:

-

Column: A reverse-phase C18 column is typically used.[5]

-

Mobile Phase: A gradient of acetonitrile and water is commonly employed as the eluent.[5]

-

Detection: UV detection at a suitable wavelength.

-

Sample Preparation: The compound is dissolved in a suitable solvent, such as methanol or a mixture of the mobile phase components.

-

-

Expected Results: A major peak corresponding to this compound should be observed, with purity levels typically exceeding 99%.[1] The retention time under specific conditions (e.g., 8.2 minutes with 60:40 acetonitrile/water) and peak symmetry are key parameters for quality control.[5]

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is utilized for the structural confirmation of the compound.

-

Objective: To verify the chemical structure of this compound.

-

Methodology:

-

Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz).

-

Solvent: A suitable deuterated solvent in which the compound is soluble.

-

Analysis: ¹H NMR and ¹³C NMR spectra are acquired.

-

-

Expected Results: The ¹H-NMR spectrum will show characteristic peaks for the pinanediol moiety in the range of δ 1.2–1.8 ppm and the trifluoroacetate counterion between δ 2.8–3.2 ppm.[5]

2.3 Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound.

-

Objective: To verify the molecular mass of this compound.

-

Methodology:

-

Ionization Technique: Electrospray ionization (ESI) is a common method.[5]

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined.

-

-

Expected Results: A molecular ion peak corresponding to the expected molecular weight should be observed. For instance, an [M-H]⁻ peak at m/z 378.2 can confirm the identity of the compound.[5]

Signaling Pathway and Experimental Workflow

This compound is a crucial precursor in the synthesis of Bortezomib, a potent and selective proteasome inhibitor used in cancer therapy.[1]

3.1 Synthesis of Bortezomib

The synthesis of Bortezomib from this compound generally involves two key steps: acylation and deprotection.

Caption: A simplified workflow for the synthesis of Bortezomib.

3.2 Mechanism of Proteasome Inhibition by Bortezomib

Bortezomib functions by inhibiting the 26S proteasome, a key component of the ubiquitin-proteasome pathway responsible for the degradation of intracellular proteins.[7] This inhibition disrupts various cellular processes, leading to apoptosis in cancer cells.[5]

Caption: Downstream effects of proteasome inhibition by Bortezomib.

Conclusion

This compound is a well-characterized compound with defined physical and chemical properties. Its high purity and specific stereochemistry are essential for its role as a key intermediate in the synthesis of important pharmaceuticals. The analytical methods described provide a robust framework for the quality control of this compound, ensuring its suitability for drug development and manufacturing. Understanding its involvement in the synthesis of proteasome inhibitors and the subsequent biological pathways is crucial for researchers in the field of oncology and medicinal chemistry.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (R)-BoroLeu-(+)-Pinanediol-CF3COOH, CasNo.179324-87-9 Lanospharma Laboratories Co.,Ltd China (Mainland) [lanospharma.lookchem.com]

- 5. This compound | 179324-87-9 | Benchchem [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Mechanism of Action of (R)-BoroLeu-(+)-Pinanediol Trifluoroacetate-Derived Proteasome Inhibitors

Introduction

This compound (CAS: 179324-87-9) is a chiral boronic acid ester derivative that serves as a pivotal intermediate in the synthesis of potent proteasome inhibitors, most notably Bortezomib (PS-341).[1][2][3] While not biologically active in its own right, its structure provides the essential boronic acid moiety and the correct stereochemistry required for the potent and selective inhibition of the proteasome by the final drug product.[2][4] The (+)-pinanediol group acts as a protecting group for the reactive boronic acid, which is later deprotected to yield the active inhibitor.[1][2] This guide elucidates the mechanism of action of proteasome inhibitors derived from this critical intermediate, details relevant experimental protocols, and presents key data for researchers in the field.

Physicochemical Properties and Synthesis Data

This compound is a white solid compound valued for its stability and high purity, which is essential for pharmaceutical synthesis.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 179324-87-9 | [1] |

| Molecular Formula | C₁₇H₂₉BF₃NO₄ | [1] |

| Molecular Weight | 379.22 g/mol | [1] |

| Melting Point | 160°C | [1] |

| Purity | ≥97-99% | [2][3][5] |

| Solubility | Soluble in DMF, DCM, Methanol, Ethanol, Chloroform | [1][6] |

| Storage | Hygroscopic, store at -20°C under inert atmosphere | [1][6] |

The synthesis of proteasome inhibitors using this intermediate involves a key acylation step to couple the boronic acid ester with other components of the final molecule.[1]

Table 2: Representative Synthesis Parameters

| Parameter | Laboratory Method | Industrial Method | Reference |

| Scale | 1–10 g | 1–100 kg | [1] |

| Coupling Reagents | TBTU/NMM or HBTU | Not specified | [1] |

| Solvents | DCM/DMF or DMF | Not specified | [1] |

| Temperature | 0°C to Room Temperature | Not specified | [1] |

| Reaction Time | 16–24 hours | Not specified | [1] |

| Yield | 75–90% | 88–92% | [1] |

Core Mechanism of Action: Proteasome Inhibition

The primary mechanism of action for drugs synthesized from this compound is the potent and reversible inhibition of the 26S proteasome.[6][7] The deprotected boronic acid group in the active drug targets and binds to the N-terminal threonine residue in the catalytic site of the β5 subunit of the 20S proteasome core, primarily inhibiting its chymotrypsin-like activity.[8][9][10]

The ubiquitin-proteasome system is the principal pathway for the degradation of most intracellular proteins, which is critical for maintaining cellular homeostasis, cell cycle control, and signal transduction.[11][12] By blocking this pathway, the inhibitors cause a buildup of ubiquitinated proteins, leading to a cascade of events that culminate in apoptosis (programmed cell death), particularly in rapidly dividing cancer cells which are more reliant on proteasome activity.[10][13]

Key Signaling Pathways Affected

Proteasome inhibition disrupts several critical intracellular signaling pathways, collectively promoting apoptosis.

-

Inhibition of the NF-κB Pathway : In normal cells, the transcription factor NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. The proteasome degrades IκB, allowing NF-κB to promote cell survival. Proteasome inhibitors prevent IκB degradation, thereby suppressing the pro-survival NF-κB pathway.[8][13][14]

-

Induction of the Unfolded Protein Response (UPR) : The accumulation of misfolded and polyubiquitinated proteins triggers endoplasmic reticulum (ER) stress.[15] This activates the UPR, which, when prolonged and severe, shifts from a pro-survival to a pro-apoptotic response.[13][15]

-

Accumulation of Pro-Apoptotic Factors : The proteasome normally degrades pro-apoptotic proteins such as p53, Bax, and Bim.[7][13] Inhibition leads to their accumulation, tipping the cellular balance towards apoptosis.

-

Caspase Activation : The signaling cascades initiated by ER stress and the accumulation of pro-apoptotic factors converge on the activation of effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis.[9][13]

Experimental Protocols

Verifying the mechanism of action of a novel proteasome inhibitor involves a series of key experiments.

Proteasome Activity Assay (Fluorometric)

This assay directly measures the catalytic activity of the proteasome in cell lysates using a fluorogenic substrate.[16][17]

Materials:

-

Cells treated with a proteasome inhibitor.

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease inhibitors).[16]

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM ATP, 5 mM MgCl2).[16]

-

Fluorogenic Substrate for chymotrypsin-like activity: Suc-LLVY-AMC.[16][17]

-

96-well black, clear-bottom microplate.

-

Fluorometric microplate reader (Ex/Em ~360/460 nm).[16]

Protocol:

-

Prepare Cell Lysates : Harvest and wash cells with cold PBS. Lyse cells in Lysis Buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant and determine protein concentration (e.g., Bradford assay).[16]

-

Assay Setup : In a 96-well plate, add 20-50 µg of protein lysate to each well. Bring the total volume to 100 µL with Assay Buffer.[16]

-

Initiate Reaction : Add the fluorogenic substrate to each well to a final concentration of 50-100 µM.[16]

-

Measurement : Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader. Measure fluorescence intensity kinetically over 60 minutes.[16][17]

-

Analysis : Calculate the rate of fluorescence increase. A decrease in the rate in treated samples compared to controls indicates proteasome inhibition.

Detection of Polyubiquitinated Proteins (Western Blot)

This method provides visual confirmation of proteasome inhibition by detecting the accumulation of high-molecular-weight polyubiquitinated proteins.[16]

Materials:

-

Cell lysates prepared as in section 4.1.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer apparatus (for transferring proteins to a PVDF or nitrocellulose membrane).

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary Antibody: Anti-ubiquitin or Anti-polyubiquitin.[16]

-

Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Protein Separation : Separate 20-40 µg of protein from each sample by SDS-PAGE.

-

Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane for 1 hour at room temperature in Blocking Buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.

-

Washing : Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation : Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : After further washes, incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system. A high-molecular-weight smear or ladder in the lanes from inhibitor-treated samples indicates the accumulation of polyubiquitinated proteins.[16]

Caspase-3/7 Activity Assay

This assay quantifies the activity of effector caspases, a hallmark of apoptosis.[18][19]

Materials:

-

Treated cells in a clear-bottom 96-well plate.

-

Fluorogenic, cell-permeant caspase-3/7 substrate (e.g., based on the DEVD peptide sequence).[19]

-

Fluorescence microplate reader or fluorescence microscope.

Protocol:

-

Cell Treatment : Seed and treat cells with the proteasome inhibitor for the desired time course (e.g., 12, 24, 48 hours).

-

Substrate Addition : Prepare the caspase-3/7 substrate solution according to the manufacturer's instructions and add it directly to the cell culture wells.[18]

-

Incubation : Incubate the plate for 30-60 minutes at 37°C, protected from light.[18]

-

Measurement : Measure the fluorescence intensity using a microplate reader or visualize fluorescent cells (indicating caspase activity) with a microscope. An increase in fluorescence corresponds to an increase in caspase-3/7 activity.

References

- 1. This compound | 179324-87-9 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. leapchem.com [leapchem.com]

- 5. 10-213743 - r-boroleu-pinanediol-trifluoroacetate | 179324… [cymitquimica.com]

- 6. Antineoplastic Powder Bortezomib Intermediate (R) -Boroleu- (+) -Pinanediol-Trifluoroacetate CAS 179324-87-9 [hsppharma.com]

- 7. Bortezomib - Wikipedia [en.wikipedia.org]

- 8. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. What are Proteasome inhibitors and how do they work? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. Proteasome inhibition: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 15. Mechanism of Action of Proteasome Inhibitors and Deacetylase Inhibitors and the Biological Basis of Synergy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Caspase Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 19. Microplate Assays for Caspase Activity | Thermo Fisher Scientific - US [thermofisher.com]

A Technical Guide to the Synthesis of Chiral Boronic Esters Using Pinanediol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of chiral boronic esters utilizing (+)-pinanediol as a chiral auxiliary. This methodology is a cornerstone in modern organic synthesis, providing a robust and highly stereoselective route to a diverse range of chiral building blocks essential for drug discovery and development. The core of this process, the Matteson homologation, allows for the iterative and predictable installation of stereocenters, leading to the efficient construction of complex molecules such as α-amino boronic acids, which are key components of several protease inhibitors.

Core Principles and Workflow

The enantioselective synthesis of boronic esters using pinanediol hinges on the steric influence of its rigid bicyclic structure. This well-defined steric environment directs the approach of incoming reagents, leading to high diastereoselectivity in the key bond-forming steps. The general synthetic strategy involves three primary stages:

-

Esterification: A boronic acid is reacted with (+)-pinanediol to form the chiral boronic ester starting material.

-

Asymmetric Homologation: The chiral boronic ester undergoes a Matteson homologation reaction, typically with dichloromethyllithium (LiCHCl2), to generate a diastereomerically enriched α-chloroboronic ester.

-

Functionalization: The α-chloro group is then displaced by a variety of nucleophiles to introduce desired functionality, such as an amino group, with retention of stereochemistry.

This sequence provides a powerful platform for the construction of a wide array of chiral molecules.

Quantitative Data on Diastereoselectivity

The use of pinanediol as a chiral auxiliary in the Matteson homologation reaction consistently yields high levels of diastereoselectivity. The diastereomeric ratio (d.r.) can be influenced by the substrate and the reaction conditions, particularly the use of a Lewis acid such as zinc chloride, which can significantly enhance stereocontrol.[1] Diastereomeric ratios exceeding 1000:1 have been achieved, with ratios of around 100:1 being commonplace.[2]

| Starting Boronic Ester | Reagents | Diastereomeric Ratio (d.r.) | Reference |

| Pinanediol alkylboronates | 1. LiCHCl2, THF, -100 °C; 2. ZnCl2 | Up to 98.5–99.5% | [1] |

| (-)-Pinanediol methylboronate | 1. LiCHCl2, THF, -100 °C; 2. ZnCl2 | ~20:1 | [2] |

| Pinanediol boronic esters | LiCHCl2 | High | [3] |

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of chiral boronic esters using (+)-pinanediol.

Synthesis of (+)-Pinanediol Isobutylboronate

This procedure describes the esterification of isobutylboronic acid with (+)-pinanediol.

-

Materials: Isobutylboronic acid, (+)-pinanediol, anhydrous tetrahydrofuran (THF).

-

Procedure:

-

In a round-bottom flask, dissolve isobutylboronic acid (1.0 eq) and (+)-pinanediol (1.0 eq) in anhydrous THF.

-

Stir the mixture at room temperature until the reaction is complete (typically monitored by TLC or GC).

-

Remove the solvent under reduced pressure to yield the crude (+)-pinanediol isobutylboronate, which can often be used in the next step without further purification.

-

Matteson Homologation to form (+)-Pinanediol (R)-1-Chloro-2-methylpropylboronate

This protocol details the asymmetric homologation of the isobutylboronate ester.

-

Materials: (+)-Pinanediol isobutylboronate, anhydrous tetrahydrofuran (THF), diisopropylamine, n-butyllithium, dichloromethane, anhydrous zinc chloride.

-

Procedure:

-

To a flame-dried flask under an inert atmosphere, add anhydrous THF and diisopropylamine (1.1 eq).

-

Cool the solution to -78 °C and slowly add n-butyllithium (1.1 eq). Stir for 30 minutes at this temperature to generate lithium diisopropylamide (LDA).[4]

-

In a separate flask, dissolve (+)-pinanediol isobutylboronate (1.0 eq) and dichloromethane (1.2 eq) in anhydrous THF.[4]

-

Add the solution of the boronic ester and dichloromethane to the LDA solution at -78 °C and stir the mixture for 30 minutes.[4]

-

In another flask, prepare a solution of anhydrous zinc chloride (1.1 eq) in anhydrous THF.

-

Add the zinc chloride solution to the reaction mixture at -78 °C.[4]

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.[4]

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give the crude α-chloroboronic ester.

-

Synthesis of α-Amino Boronic Ester via Nucleophilic Substitution

This procedure describes the conversion of the α-chloroboronic ester to an α-amino boronic ester using lithium hexamethyldisilazide (LiHMDS).[5]

-

Materials: (+)-Pinanediol (R)-1-chloro-2-methylpropylboronate, anhydrous tetrahydrofuran (THF), lithium hexamethyldisilazide (LiHMDS).

-

Procedure:

-

Dissolve the crude (+)-pinanediol (R)-1-chloro-2-methylpropylboronate (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.[4]

-

Slowly add a solution of LiHMDS (1.1 eq) in THF to the reaction mixture.[4]

-

Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.[4] The intermediate N-silylated product is typically not isolated.[4]

-

For deprotection of the silyl group, cool the mixture to 0 °C and slowly add trifluoroacetic acid (TFA).[4]

-

The product can be isolated after an appropriate aqueous workup and extraction with diethyl ether.

-

Deprotection of the Pinanediol Auxiliary

The pinanediol auxiliary can be removed to yield the free boronic acid.

-

Method 1: Transesterification with Phenylboronic Acid:

-

The pinanediol boronic ester is treated with phenylboronic acid in a suitable solvent system (e.g., ether/water), which allows for the exchange of the diol.[5]

-

-

Method 2: Acidic Hydrolysis:

-

The pinanediol ester can be cleaved under acidic conditions, for example, by refluxing in degassed hydrochloric acid.[5]

-

-

Method 3: Conversion to Trifluoroborate Salts:

-

Treatment with potassium hydrogen difluoride (KHF2) can convert the pinanediol ester to a more readily cleavable trifluoroborate salt.[6]

-

Visualizations

The following diagrams illustrate the key workflows and mechanisms involved in the synthesis of chiral boronic esters using pinanediol.

Caption: General workflow for the synthesis of chiral boronic esters.

Caption: Key steps of the Matteson homologation reaction.

Caption: Synthesis of peptidyl α-amino boronic acids.

Applications in Drug Development

The chiral boronic esters synthesized via this methodology are invaluable intermediates in the pharmaceutical industry. A prominent example is the synthesis of Bortezomib (Velcade®), a dipeptidyl boronic acid used in the treatment of multiple myeloma. The critical stereocenter bearing the boron atom is installed with high fidelity using the Matteson homologation with (+)-pinanediol.[4] This underscores the industrial relevance and power of this synthetic strategy for accessing stereochemically complex and biologically active molecules.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of α-aminoboronic acids - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00886G [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Dual Nature of Trifluoroacetate in Boronic Ester Chemistry: A Technical Guide to Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boronic esters are indispensable tools in modern organic synthesis and chemical biology, valued for their versatility as synthetic intermediates and their role in sensor technology. However, their inherent stability, or lack thereof, presents a significant challenge in their application. This technical guide provides an in-depth exploration of the multifaceted role of trifluoroacetate (TFA), a common reagent and counterion, in modulating the stability of boronic esters. While often employed as a deprotection agent to facilitate the hydrolysis of robust boronic esters, the presence of trifluoroacetate can also influence the stability of boronic ester intermediates and products, a factor of critical importance in drug development and complex molecule synthesis. This document synthesizes available data on the acid-catalyzed hydrolysis of boronic esters, provides detailed experimental protocols for stability assessment, and presents mechanistic pathways to elucidate the underlying chemical principles.

Introduction: The Boronic Ester Stability Conundrum

Boronic acids and their corresponding esters are foundational building blocks in a myriad of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The conversion of boronic acids to boronic esters is a common strategy to enhance their stability, facilitating purification and handling. However, the stability of the resulting boronic ester is not absolute and is influenced by a variety of factors including the steric and electronic properties of the diol protecting group and the surrounding chemical environment.

Trifluoroacetic acid (TFA) is a strong organic acid (pKa ≈ 0.23) frequently encountered in synthetic and medicinal chemistry.[1] It is widely used as a reagent for the cleavage of protecting groups, as a co-solvent, and as an ion-pairing agent in chromatography. Consequently, trifluoroacetate anions are often present in reaction mixtures and final products, either intentionally or as residual impurities. Understanding the interaction between trifluoroacetate and boronic esters is therefore paramount for controlling reaction outcomes and ensuring the integrity of boronic ester-containing molecules.

This guide will delve into the dual role of trifluoroacetate: as a tool for the controlled deprotection of boronic esters and as a potential source of instability for others.

The Role of Trifluoroacetate in Boronic Ester Deprotection

The stability of boronic esters varies significantly with the choice of diol. Sterically hindered esters, such as those derived from pinanediol, exhibit high stability and are often resistant to mild hydrolysis conditions.[2] In such cases, strong acids like TFA are employed to facilitate their cleavage and regenerate the parent boronic acid. This is particularly relevant in the synthesis of α-aminoboronic acids, where pinanediol is used as a chiral auxiliary.

The deprotection is an acid-catalyzed hydrolysis reaction. The mechanism involves the protonation of one of the ester oxygen atoms by TFA, which increases the electrophilicity of the boron atom and renders the oxygen a better leaving group. Subsequent nucleophilic attack by water leads to the cleavage of the B-O bond.

Mechanism of Acid-Catalyzed Boronic Ester Hydrolysis

The generally accepted mechanism for the acid-catalyzed hydrolysis of a boronic ester is depicted below.

Figure 1: General mechanism of acid-catalyzed boronic ester hydrolysis.

In the presence of TFA, the protonation step is facilitated, driving the equilibrium towards the hydrolysis products. The strong acidity of TFA ensures a sufficient concentration of protons to catalyze the reaction effectively.

Impact of Trifluoroacetate on Boronic Ester Stability

While TFA is a useful tool for deprotection, its presence, even in catalytic amounts, can lead to the undesired hydrolysis of less stable boronic esters. The stability of a boronic ester in acidic media is inversely related to its susceptibility to acid-catalyzed hydrolysis. Factors that influence this stability include:

-

Steric Hindrance: Boronic esters derived from bulky diols (e.g., pinanediol) are generally more stable than those from less hindered diols (e.g., ethylene glycol).[3]

-

Ring Strain: Five-membered dioxaborolane rings (from 1,2-diols) are generally more stable to hydrolysis than six-membered dioxaborinane rings (from 1,3-diols).[4]

-

Electronic Effects: Electron-withdrawing groups on the aryl ring of an arylboronic ester can increase the Lewis acidity of the boron atom, potentially making it more susceptible to nucleophilic attack.

The trifluoroacetate anion itself is a weak nucleophile and is not expected to directly attack the boron center. Its primary role is in establishing an acidic environment that promotes hydrolysis.

Quantitative Data on Boronic Ester Stability in Acidic Media

Direct quantitative data on the stability of boronic esters specifically in the presence of trifluoroacetate is scarce in the literature. However, data from studies on hydrolysis in other acidic aqueous systems can provide valuable insights into the expected trends. The stability is often reported as a half-life (t½) or a rate constant (k) for hydrolysis.

Table 1: Relative Stability of Boronic Esters to Acid-Catalyzed Hydrolysis (General Trends)

| Boronic Ester Type | Diol Structure | Relative Stability in Acidic Media | Rationale |

| Pinacol boronate | Tetramethylethylene glycol | High | Steric hindrance from four methyl groups |

| Pinanediol boronate | Pinanediol | Very High | Significant steric bulk and rigid bicyclic structure |

| Neopentyl glycol boronate | Neopentyl glycol | Moderate | Some steric hindrance |

| Ethylene glycol boronate | Ethylene glycol | Low | Minimal steric hindrance |

| Catechol boronate | Catechol | Moderate | Electronic effects of the aromatic ring |

Note: This table represents general trends compiled from various sources on boronic ester stability.[2][3][5] Specific rates of hydrolysis will depend on the exact conditions (acid concentration, temperature, co-solvents).

Experimental Protocols for Assessing Boronic Ester Stability

To rigorously evaluate the stability of a boronic ester in the presence of trifluoroacetate, a systematic experimental approach is required. The following protocols outline methods for monitoring the hydrolysis of boronic esters using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Protocol 1: ¹¹B NMR Monitoring of Boronic Ester Hydrolysis

¹¹B NMR spectroscopy is a powerful technique for studying boron-containing compounds as the chemical shift is highly sensitive to the coordination state of the boron atom. Trigonal boronic esters (sp² hybridized) and tetrahedral boronate species (sp³ hybridized) give rise to distinct signals.

Objective: To determine the rate of hydrolysis of a boronic ester in a TFA-containing solvent system by monitoring the change in the ¹¹B NMR signals over time.

Materials:

-

Boronic ester of interest

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

Trifluoroacetic acid (TFA)

-

Internal standard (optional, e.g., a stable boron compound with a distinct chemical shift)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the boronic ester in the chosen deuterated solvent at a known concentration (e.g., 10 mM).

-

Prepare a stock solution of TFA in the same deuterated solvent.

-

-

Reaction Initiation:

-

In an NMR tube, combine a known volume of the boronic ester stock solution and the internal standard (if used).

-

Acquire an initial ¹¹B NMR spectrum (t=0).

-

Add a specific volume of the TFA stock solution to the NMR tube to achieve the desired final concentration of TFA. Mix thoroughly.

-

-

Data Acquisition:

-

Immediately begin acquiring ¹¹B NMR spectra at regular time intervals. The frequency of acquisition will depend on the expected rate of hydrolysis.

-

-

Data Analysis:

-

Integrate the signals corresponding to the boronic ester and the resulting boronic acid at each time point.

-

Plot the concentration of the boronic ester as a function of time.

-

Determine the rate constant (k) and half-life (t½) of the hydrolysis reaction by fitting the data to an appropriate kinetic model (e.g., first-order decay).

-

Workflow for ¹¹B NMR Stability Study

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 4. benchchem.com [benchchem.com]

- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

spectroscopic data for (R)-BoroLeu-(+)-Pinanediol trifluoroacetate

For: Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-BoroLeu-(+)-Pinanediol trifluoroacetate is a chiral boronic acid ester derivative of significant interest in medicinal chemistry and pharmaceutical development.[1][2][3] Identified by its CAS number 179324-87-9, this compound serves as a critical intermediate in the synthesis of potent proteasome inhibitors, most notably Bortezomib, a frontline therapeutic for multiple myeloma.[2][3] Its structure incorporates a leucine boronic acid moiety protected by a (+)-pinanediol group, with a trifluoroacetate counterion that enhances stability and reactivity in coupling reactions.[1] This guide provides a comprehensive overview of its spectroscopic data, experimental protocols for its synthesis, and its mechanism of action.

Physicochemical Properties

| Property | Value |

| CAS Number | 179324-87-9 |

| Molecular Formula | C₁₇H₂₉BF₃NO₄ |

| Molecular Weight | 379.22 g/mol [1][4] |

| Appearance | White to off-white powder[3][5] |

| Purity | Typically ≥97-99%[2][3] |

| Melting Point | 160 °C[4] |

| Storage | Store at < -15°C in a well-closed container[4] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1 ¹H-NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Assignment (Predicted/Reported) |

| ~4.3 | d | O-CH of Pinanediol |

| ~3.0 | m | B-CH-NH₃⁺ |

| 2.8–3.2 | br s | -NH₃⁺ |

| ~2.4 | m | Pinanediol CH |

| ~2.2 | m | Pinanediol CH |

| ~2.0 | t | Pinanediol CH |

| 1.2–1.8 | m | Pinanediol moiety and Leucine side chain (CH, CH₂) |

| ~1.3 | s | Pinanediol CH₃ |

| ~0.9 | d | Leucine (CH₃)₂ |

| ~0.8 | s | Pinanediol CH₃ |

Note: Reported characteristic peaks for the pinanediol moiety are in the range of δ 1.2–1.8 ppm.[1]

3.1.2 ¹³C-NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Assignment (Predicted) |

| ~160 (q) | Trifluoroacetate C=O |

| ~116 (q) | Trifluoroacetate CF₃ |

| ~86 | O-C (Pinanediol) |

| ~78 | O-C (Pinanediol) |

| ~51 | C-B |

| ~40 | Leucine CH |

| ~39 | Pinanediol C |

| ~38 | Pinanediol C |

| ~35 | Pinanediol C |

| ~28 | Pinanediol CH₃ |

| ~27 | Pinanediol C |

| ~25 | Leucine CH |

| ~24 | Pinanediol CH₃ |

| ~23 | Leucine CH₃ |

| ~21 | Leucine CH₃ |

3.1.3 ¹¹B-NMR Spectroscopy

The ¹¹B-NMR spectrum is expected to show a single broad peak characteristic of a tetracoordinate boronate ester. The chemical shift for such species typically falls in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the free base of the compound.

| Technique | m/z | Ion |

| ESI-MS | 378.2 | [M-H]⁻[1] |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400-3000 | N-H stretch (amine salt) |

| ~2960-2850 | C-H stretch (aliphatic) |

| ~1680 | C=O stretch (trifluoroacetate) |

| ~1350 | B-O stretch |

| ~1200, 1130 | C-F stretch (trifluoroacetate) |

Experimental Protocols

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. The following is a representative protocol based on established synthetic routes.

Synthesis of (1R)-(1S,2S,3R,5S)-Pinanediol-1-amino-3-methylbutane-1-boronate trifluoroacetate

This protocol involves two main stages: the Matteson homologation to form a chiral α-chloroboronic ester, followed by nucleophilic substitution to introduce the amino group and subsequent salt formation.

Materials and Equipment:

-

Large-scale reaction vessel with cooling capabilities and a nitrogen atmosphere

-

Pinanediol isobutylboronate

-

Dichloromethane (anhydrous)

-

Diisopropylamine (anhydrous)

-

n-Butyllithium in hexanes

-

Lithium bis(trimethylsilyl)amide (LiHMDS) solution in THF (anhydrous)

-

Tetrahydrofuran (THF) (anhydrous)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous ammonium chloride

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

Part 1: Matteson Homologation

-

In a separate vessel, charge diisopropylamine and anhydrous THF. Cool the mixture to below 0 °C.

-

Slowly add n-butyllithium in hexanes to the diisopropylamine solution while maintaining the temperature below 0 °C to form lithium diisopropylamide (LDA).

-

In the main reaction vessel, charge the pinanediol isobutylboronate and anhydrous dichloromethane. Cool the mixture to at or below -90 °C.

-

Slowly add the prepared LDA solution to the main reaction vessel. This reaction is highly exothermic and requires careful temperature control.

-

Stir the reaction mixture at -90 °C to -100 °C for approximately 1-2 hours, or until the reaction is complete as monitored by a suitable in-process control (e.g., GC-MS).

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride, ensuring the temperature does not rise significantly.

-

Allow the mixture to warm to room temperature and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude (1S,2S,3R,5S)-Pinanediol (1R)-1-chloro-3-methylbutane-1-boronate, which is often used in the next step without further purification.

Part 2: Amination and Salt Formation

-

Charge a solution of the crude (1S,2S,3R,5S)-Pinanediol (1R)-1-chloro-3-methylbutane-1-boronate in anhydrous THF to a large-scale reactor under a nitrogen atmosphere.

-

Cool the solution to below 0 °C.

-

Slowly add a solution of LiHMDS in THF to the reactor.

-

Stir the reaction mixture at a controlled low temperature until the amination is complete.

-

Quench the reaction by the slow addition of trifluoroacetic acid (TFA) to form the trifluoroacetate salt.

-

The product can be isolated by crystallization from a suitable solvent system, such as a mixture of heptane or hexane and an appropriate organic solvent.

-

The resulting solid is collected by filtration, washed, and dried to yield this compound.

Visualizations

Experimental Workflow

Caption: Synthesis Workflow for this compound.

Signaling Pathway: Proteasome Inhibition

As an intermediate for proteasome inhibitors like Bortezomib, this compound contributes to a molecule that targets the ubiquitin-proteasome pathway. The active boronic acid derivative inhibits the proteasome, leading to the accumulation of proteins that regulate cell cycle and apoptosis.

Caption: Mechanism of Proteasome Inhibition by Boronic Acid Derivatives.

References

The Advent of a New Therapeutic Class: An In-depth Technical Guide to the Discovery and History of BoroLeu Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of BoroLeu compounds, a class of molecules that has revolutionized cancer therapy. From their serendipitous discovery to their intricate mechanism of action, this document delves into the key milestones, experimental methodologies, and quantitative data that underpin their development.

A Historical Perspective: From Obscurity to a Nobel Prize-Winning Target

The journey of BoroLeu compounds is intrinsically linked to the scientific community's burgeoning understanding of the ubiquitin-proteasome system (UPS). Initially, the proteasome was a poorly understood cellular component. However, the seminal work of Avram Hershko, Aaron Ciechanover, and Irwin Rose, which led to the discovery of ubiquitin-mediated protein degradation and earned them the 2004 Nobel Prize in Chemistry, illuminated the critical role of the proteasome in cellular homeostasis. This breakthrough laid the conceptual groundwork for targeting the proteasome for therapeutic intervention.

The story of the first BoroLeu compound to reach clinical prominence, Bortezomib (originally known as PS-341 and later marketed as Velcade®), is one of scientific perseverance and a pivot in research direction.[1] Developed by Dr. Julian Adams and his team at ProScript, the compound was not initially conceived as a cancer therapeutic.[1] The initial focus was on its potential to treat muscle-wasting diseases.[1] However, a crucial collaboration with the National Cancer Institute (NCI) revealed its potent cytotoxic effects across a wide range of cancer cell lines.[1] This pivotal discovery shifted the developmental focus towards oncology, ultimately leading to its fast-tracked FDA approval in 2003 for the treatment of multiple myeloma, a then-incurable hematological malignancy.[1][2] The success of Bortezomib validated the proteasome as a druggable target and paved the way for the development of a new class of anticancer agents.[3][4][5]

The Core Chemistry: Synthesis of BoroLeu Compounds

The synthesis of BoroLeu compounds, which are dipeptidyl boronic acid analogs, involves sophisticated organic chemistry techniques.[3][4] A key building block in the synthesis of many BoroLeu compounds, including Bortezomib, is (R)-BoroLeu-(+)-Pinanediol trifluoroacetate .[1][3] This chiral intermediate provides the necessary stereochemistry crucial for the compound's biological activity.[3][4]

A critical step in the synthesis is the Matteson homologation , a reaction that allows for the stereospecific introduction of a carbon atom adjacent to the boron atom, forming an α-chloroboronic ester.[5][6][7] This is followed by a nucleophilic substitution to introduce the desired amino group. The synthesis generally involves the coupling of N-protected amino acids to the BoroLeucine moiety.

Experimental Protocol: General Synthesis of a Dipeptidyl BoroLeu Compound

The following is a generalized protocol for the synthesis of a dipeptidyl BoroLeu compound, based on common synthetic strategies. Specific reaction conditions and reagents may vary depending on the desired final compound.

Step 1: Synthesis of the BoroLeucine Pinanediol Ester Intermediate

-

Starting Material: Commercially available this compound.[3]

-

Acylation: The BoroLeu intermediate is acylated with an N-protected amino acid (e.g., Boc-L-phenylalanine) using a coupling reagent such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the presence of a non-nucleophilic base like N-methylmorpholine (NMM).[3] The reaction is typically carried out in a mixed solvent system (e.g., DCM/DMF) at 0°C to room temperature for 16-24 hours.[3]

-

Purification: The resulting N-protected dipeptidyl boronic ester is purified by column chromatography on silica gel.

Step 2: Deprotection and Final Coupling

-

Deprotection: The N-protecting group (e.g., Boc) is removed using a strong acid, such as trifluoroacetic acid (TFA) or HCl in an organic solvent.

-

Final Coupling: The deprotected dipeptide is then coupled with the final N-terminal capping group (e.g., pyrazinoic acid for Bortezomib) using standard peptide coupling conditions.

-

Deprotection of Pinanediol: The pinanediol protecting group on the boronic acid is typically removed under acidic conditions or via transesterification with another boronic acid, such as isobutylboronic acid.[8]

Step 3: Purification of the Final BoroLeu Compound

-

The final product is purified using techniques such as recrystallization or high-performance liquid chromatography (HPLC) to achieve high purity.

Mechanism of Action: Targeted Inhibition of the Proteasome

BoroLeu compounds exert their therapeutic effect by potently and selectively inhibiting the proteasome, a large multi-catalytic protease complex responsible for the degradation of the majority of intracellular proteins.[9] The 26S proteasome consists of a 20S core particle, which houses the catalytic sites, and two 19S regulatory particles.[10] The 20S core has three distinct proteolytic activities: chymotrypsin-like (CT-L), trypsin-like, and caspase-like (or peptidyl-glutamyl peptide-hydrolyzing).[11]

BoroLeu compounds, such as Bortezomib, primarily act as reversible inhibitors of the chymotrypsin-like (CT-L) activity , which is associated with the β5 subunit of the 20S proteasome.[12][13] At higher concentrations, they can also inhibit the other catalytic activities. The boron atom in the BoroLeu compound forms a stable but reversible tetrahedral intermediate with the active site threonine residue of the proteasome, effectively blocking its catalytic function.[14]

The inhibition of the proteasome leads to a cascade of downstream cellular events:

-

Accumulation of Ubiquitinated Proteins: Inhibition of protein degradation leads to the buildup of ubiquitinated proteins within the cell.[9]

-

Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded and unfolded proteins in the ER triggers the unfolded protein response (UPR), a cellular stress response that can ultimately lead to apoptosis if the stress is prolonged and severe.[10][15]

-

Inhibition of NF-κB Signaling: The proteasome is responsible for degrading IκB, the inhibitor of the transcription factor NF-κB. By inhibiting the proteasome, BoroLeu compounds prevent the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and inhibiting its pro-survival signaling pathway.[9][16]

-

Induction of Apoptosis: The culmination of these cellular stresses is the activation of the apoptotic cascade, leading to programmed cell death.[6][17]

Signaling Pathway of BoroLeu-Induced Apoptosis

The diagram below illustrates the key signaling events initiated by BoroLeu compounds, leading to apoptosis.

Quantitative Analysis of BoroLeu Compound Activity

The potency of BoroLeu compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against the proteasome's catalytic activities and their cytotoxic effects on cancer cell lines. The following tables summarize representative quantitative data for Bortezomib and other BoroLeu analogs.

Table 1: In Vitro Proteasome Inhibitory Activity of BoroLeu Compounds

| Compound | Target Subunit | IC50 (nM) | Reference |

| Bortezomib | β5 (Chymotrypsin-like) | 0.6 - 8.21 | [12][18] |

| Bortezomib | β1 (Caspase-like) | 400 - 3500 | [13] |

| Bortezomib | β2 (Trypsin-like) | >5000 | [13] |

| MLN2238 (active form of Ixazomib) | β5 (Chymotrypsin-like) | 3.4 | |

| CEP-18770 | β5 (Chymotrypsin-like) | 3.0 | [19] |

| NPI-0052 (Salinosporamide A) | β5 (Chymotrypsin-like) | 1.3 | [20] |

Table 2: In Vitro Cytotoxicity of BoroLeu Compounds against Multiple Myeloma Cell Lines

| Compound | Cell Line | IC50 (nM) | Reference |

| Bortezomib | RPMI 8226 | 3.3 - 8.99 | [12] |

| Bortezomib | U266 | 6.75 | [12] |

| Bortezomib | MM.1S | 2.5 - 10 | [21] |

| MLN2238 (active form of Ixazomib) | RPMI 8226 | 12 | |

| MLN2238 (active form of Ixazomib) | U266 | 20 |

Experimental Protocols for Key Assays

Proteasome Activity Assay (Fluorogenic Substrate-based)

This protocol describes a common method to measure the chymotrypsin-like activity of the proteasome in cell lysates.

Materials:

-

Cell lysis buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM EDTA, 150 mM NaCl, 1% Triton X-100)

-

Proteasome substrate: Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin)[2][22]

-

Proteasome inhibitor (e.g., Bortezomib or MG132) for control[22]

-

96-well black microplate

-

Fluorometer with excitation at ~360-380 nm and emission at ~460 nm[14][22]

Procedure:

-

Cell Lysis: Culture cells to the desired density and treat with the BoroLeu compound or vehicle control for the desired time. Harvest and lyse the cells in ice-cold lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant.[2]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford or BCA assay).

-

Assay Setup: In a 96-well black microplate, add a defined amount of protein lysate (e.g., 20-50 µg) to each well. Include wells with lysate and a known proteasome inhibitor as a negative control.[2]

-

Substrate Addition: Add the fluorogenic substrate Suc-LLVY-AMC to each well to a final concentration of 20-100 µM.[2][22]

-

Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometer and measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 1-2 hours.[2]

-

Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time) for each sample. Normalize the activity to the protein concentration. The inhibitory effect of the BoroLeu compound is determined by comparing the activity in the treated samples to the vehicle control.

Caspase-3 Activation Assay (Fluorometric)

This protocol outlines a method to measure the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Cell lysis buffer

-

Caspase-3 substrate: Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin)[23]

-

96-well black microplate

-

Fluorometer with excitation at ~380 nm and emission at ~460 nm[23]

Procedure:

-

Cell Treatment and Lysis: Treat cells with the BoroLeu compound or vehicle control. Harvest and lyse the cells as described in the proteasome activity assay.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Assay Setup: In a 96-well black microplate, add a defined amount of protein lysate to each well.

-

Substrate Addition: Add the caspase-3 substrate Ac-DEVD-AMC to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity in a fluorometer.

-

Data Analysis: The increase in fluorescence, corresponding to AMC release, is proportional to the caspase-3 activity.

In Vivo Efficacy in Preclinical Models

The anti-tumor activity of BoroLeu compounds has been extensively validated in various preclinical animal models, particularly in xenograft models of multiple myeloma. In these models, human multiple myeloma cells are implanted into immunocompromised mice, which are then treated with the test compound.

Typical Experimental Workflow:

-

Cell Implantation: Human multiple myeloma cell lines (e.g., RPMI 8226, U266) are injected subcutaneously or intravenously into immunodeficient mice (e.g., NOD/SCID or NSG mice).[16][21][24]

-

Tumor Growth and Treatment: Once tumors are established, mice are randomized into treatment and control groups. The BoroLeu compound is administered via a clinically relevant route (e.g., intravenous or oral).[21][24]

-

Efficacy Assessment: Tumor growth is monitored regularly by measuring tumor volume. Other endpoints may include overall survival, body weight (as a measure of toxicity), and analysis of tumor tissue for markers of apoptosis and proteasome inhibition.[16][21][24]

Conclusion and Future Directions

The discovery and development of BoroLeu compounds represent a landmark achievement in targeted cancer therapy. By elucidating the critical role of the proteasome in cancer cell survival and designing potent inhibitors, researchers have provided a powerful new tool in the fight against multiple myeloma and other malignancies. The ongoing research in this field focuses on developing next-generation proteasome inhibitors with improved selectivity, oral bioavailability, and reduced side effects. Furthermore, the exploration of BoroLeu compounds in combination with other anticancer agents continues to be a promising avenue for enhancing therapeutic efficacy and overcoming drug resistance. This in-depth technical guide serves as a foundational resource for scientists and researchers dedicated to advancing this important class of therapeutic agents.

References

- 1. nbinno.com [nbinno.com]

- 2. Proteasome activity assay [bio-protocol.org]

- 3. This compound | 179324-87-9 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. bristol.ac.uk [bristol.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. promega.com [promega.com]

- 11. Comparative selectivity and specificity of the proteasome inhibitors BzLLLCOCHO, PS-341, and MG-132 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The proteasome inhibitor bortezomib induces p53 dependent apoptosis in activated B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro and in vivo efficacy of the novel oral proteasome inhibitor NNU546 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ubpbio.com [ubpbio.com]

- 15. Bortezomib/proteasome inhibitor triggers both apoptosis and autophagy-dependent pathways in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. nbinno.com [nbinno.com]

- 19. researchgate.net [researchgate.net]

- 20. csmres.co.uk [csmres.co.uk]

- 21. Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ubpbio.com [ubpbio.com]

- 23. creative-bioarray.com [creative-bioarray.com]

- 24. Preclinical evaluation of the proteasome inhibitor bortezomib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (R)-BoroLeu-(+)-Pinanediol Trifluoroacetate

Executive Summary: (R)-BoroLeu-(+)-Pinanediol trifluoroacetate is a chiral boronic acid ester derivative of critical importance in modern pharmaceutical development.[1] Identified by its CAS number 179324-87-9, it serves as a cornerstone intermediate in the enantioselective synthesis of advanced therapeutic agents, most notably proteasome inhibitors for cancer therapy such as Bortezomib.[2][3] Its unique structure, which combines a leucine boronic acid moiety, a (+)-pinanediol protecting group, and a trifluoroacetate counterion, provides stability, high stereochemical control, and specific reactivity.[2][4] This guide offers a comprehensive technical overview of its chemical properties, synthesis applications, mechanism of action, and quality control protocols, tailored for researchers, chemists, and professionals in drug development.

Physicochemical and Analytical Properties

This compound is a white to off-white powder characterized by its high purity, typically ≥99%.[2][5] The (+)-pinanediol group serves as a chiral auxiliary and a protecting group for the boronic acid, enhancing its stability and ease of handling compared to the free acid.[3][4] The trifluoroacetate salt form further improves its solubility and control in synthetic reactions.[4]

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 179324-87-9 | [2] |

| Molecular Formula | C₁₇H₂₉BF₃NO₄ | [1] |

| Molecular Weight | 379.22 g/mol | [1] |